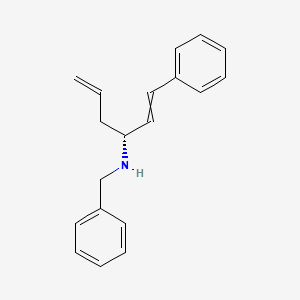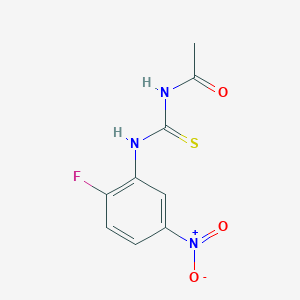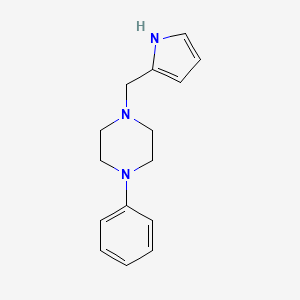
1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine is a chemical compound that features a phenyl group bound to a piperazine ring, with an additional pyrrole group attached via a methylene bridge. This compound is part of the broader class of phenylpiperazines, which are known for their diverse applications in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine typically involves the reaction of phenylpiperazine with a pyrrole derivative. One common method includes the nucleophilic substitution reaction where phenylpiperazine reacts with a pyrrole aldehyde under basic conditions to form the desired compound. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve higher yields and purity. The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has been investigated for its potential therapeutic effects, particularly as a serotonin receptor antagonist and reuptake inhibitor, which could be useful in treating psychiatric disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various pharmacological effects. The pathways involved include the inhibition of serotonin reuptake and antagonism of serotonin receptors, which can influence mood, cognition, and behavior.
Comparación Con Compuestos Similares
1-Phenylpiperazine: A simpler analog without the pyrrole group, primarily used as a building block in organic synthesis.
Diphenylpiperazine: Contains two phenyl groups and is used in the synthesis of pharmaceuticals.
Benzylpiperazine: Known for its stimulant effects and used in recreational drugs.
Uniqueness: 1-Phenyl-4-(1h-pyrrol-2-ylmethyl)piperazine is unique due to the presence of the pyrrole group, which imparts distinct chemical and biological properties. This structural feature allows for more diverse interactions with biological targets and enhances its potential as a therapeutic agent.
Propiedades
Número CAS |
245663-89-2 |
|---|---|
Fórmula molecular |
C15H19N3 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
1-phenyl-4-(1H-pyrrol-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H19N3/c1-2-6-15(7-3-1)18-11-9-17(10-12-18)13-14-5-4-8-16-14/h1-8,16H,9-13H2 |
Clave InChI |
DCDSVYQQSBWIRG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



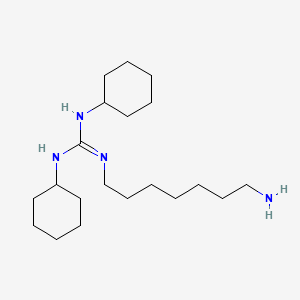
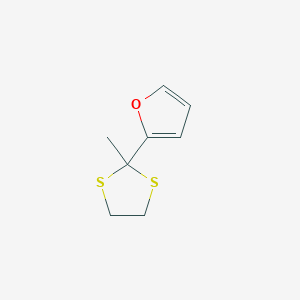
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
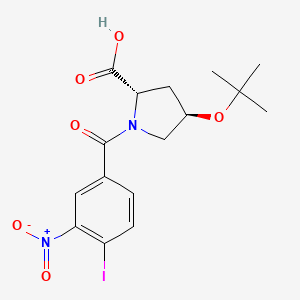
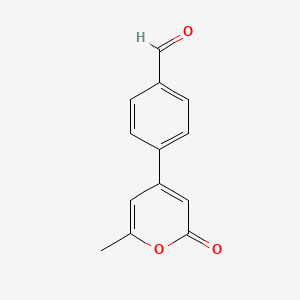
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
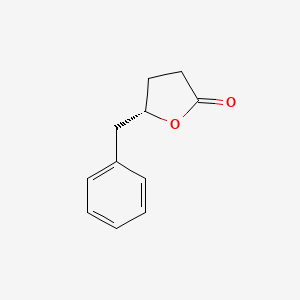
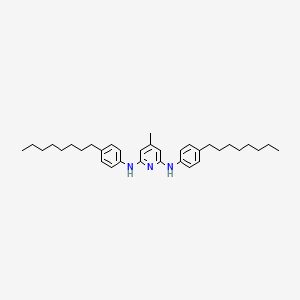
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
